molecular formula C10H11N5O2 B12677381 4-Amino-1-(2-hydroxy-ethoxymethyl)-1H-pyrrolo(2,3-d)pyrimidine-5-carbonitrile CAS No. 120386-07-4

4-Amino-1-(2-hydroxy-ethoxymethyl)-1H-pyrrolo(2,3-d)pyrimidine-5-carbonitrile

Cat. No.: B12677381
CAS No.: 120386-07-4
M. Wt: 233.23 g/mol
InChI Key: XDEKLCCLBMTSEI-UHFFFAOYSA-N
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Description

4-Amino-1-(2-hydroxy-ethoxymethyl)-1H-pyrrolo(2,3-d)pyrimidine-5-carbonitrile is a synthetic organic compound that belongs to the class of pyrrolopyrimidines

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Amino-1-(2-hydroxy-ethoxymethyl)-1H-pyrrolo(2,3-d)pyrimidine-5-carbonitrile typically involves multi-step organic reactions. Common starting materials include pyrrole derivatives and nitriles. The reaction conditions often require specific catalysts, solvents, and temperature control to achieve the desired product.

Industrial Production Methods

Industrial production methods for this compound would likely involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions for higher yields and purity, as well as implementing cost-effective and environmentally friendly processes.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, potentially forming oxo derivatives.

    Reduction: Reduction reactions could lead to the formation of amine derivatives.

    Substitution: Various substitution reactions can occur, especially at the amino and hydroxyl groups.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens, alkylating agents.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield oxo-pyrrolopyrimidines, while reduction could produce amino derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for synthesizing more complex molecules. Its unique structure allows for various chemical modifications.

Biology

Biologically, pyrrolopyrimidines are studied for their potential as enzyme inhibitors, which can be useful in drug development.

Medicine

In medicine, compounds like 4-Amino-1-(2-hydroxy-ethoxymethyl)-1H-pyrrolo(2,3-d)pyrimidine-5-carbonitrile are investigated for their potential therapeutic effects, including anti-cancer and anti-viral activities.

Industry

Industrially, such compounds might be used in the development of new materials or as intermediates in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action for this compound would involve its interaction with specific molecular targets, such as enzymes or receptors. The pathways involved could include inhibition of enzyme activity or modulation of receptor signaling, leading to the desired biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 4-Amino-1-(2-hydroxy-ethoxymethyl)-1H-pyrrolo(2,3-d)pyrimidine-5-carbonitrile can be compared with other pyrrolopyrimidines, such as:
    • 4-Amino-1-(2-hydroxyethyl)-1H-pyrrolo(2,3-d)pyrimidine-5-carbonitrile
    • 4-Amino-1-(2-methoxyethyl)-1H-pyrrolo(2,3-d)pyrimidine-5-carbonitrile

Uniqueness

The uniqueness of this compound lies in its specific functional groups, which can influence its chemical reactivity and biological activity. The presence of the hydroxy-ethoxymethyl group, for example, may enhance its solubility and interaction with biological targets.

Properties

CAS No.

120386-07-4

Molecular Formula

C10H11N5O2

Molecular Weight

233.23 g/mol

IUPAC Name

1-(2-hydroxyethoxymethyl)-4-imino-7H-pyrrolo[2,3-d]pyrimidine-5-carbonitrile

InChI

InChI=1S/C10H11N5O2/c11-3-7-4-13-10-8(7)9(12)14-5-15(10)6-17-2-1-16/h4-5,12-13,16H,1-2,6H2

InChI Key

XDEKLCCLBMTSEI-UHFFFAOYSA-N

Canonical SMILES

C1=C(C2=C(N1)N(C=NC2=N)COCCO)C#N

Origin of Product

United States

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